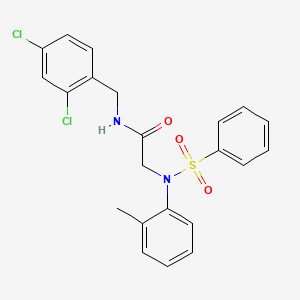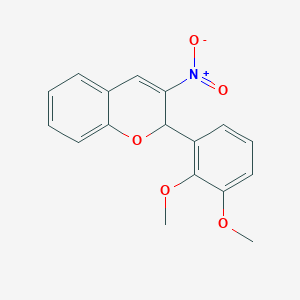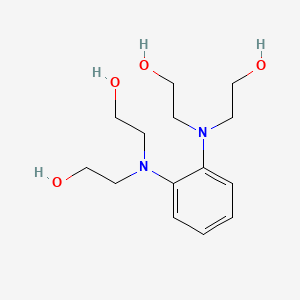
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DCMG is a sulfonylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
DCMG acts as a sulfonylurea receptor agonist, which leads to the activation of the ATP-sensitive potassium channel, resulting in the depolarization of the cell membrane and the subsequent release of insulin. DCMG has been shown to bind to the sulfonylurea receptor with high affinity, leading to the activation of the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCMG can stimulate insulin secretion from pancreatic beta cells. DCMG has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells. In vivo studies have shown that DCMG can lower blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has various advantages and limitations for lab experiments. One advantage is its high affinity for the sulfonylurea receptor, which makes it a useful tool for studying the receptor. One limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of DCMG. One direction is the development of DCMG analogs with improved pharmacological properties. Another direction is the study of the effects of DCMG on other ATP-sensitive potassium channels. Additionally, the potential use of DCMG as a therapeutic agent for other diseases, such as cancer, should be explored.
Métodos De Síntesis
DCMG can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The synthesis of DCMG has also been achieved using other methods, such as the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with glycine ethyl ester.
Aplicaciones Científicas De Investigación
DCMG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DCMG has been studied for its potential use as an antidiabetic agent. In biochemistry, DCMG has been studied for its effects on the insulin secretion pathway. In pharmacology, DCMG has been studied for its potential use as a tool for studying the sulfonylurea receptor.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)26(30(28,29)19-8-3-2-4-9-19)15-22(27)25-14-17-11-12-18(23)13-20(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZOJSMEVCODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)


![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)

![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)
